N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted benzothiazole moiety at the amide nitrogen and a 1,2,3,4-tetrahydroisoquinoline sulfonyl group at the para position of the benzamide core. This compound is structurally distinct due to the integration of a benzothiazole ring, which is known for its role in enhancing biological activity in medicinal chemistry, and a tetrahydroisoquinoline sulfonyl group, which contributes to solubility and target-binding interactions .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-20-7-4-8-21-22(20)25-24(32-21)26-23(28)17-9-11-19(12-10-17)33(29,30)27-14-13-16-5-2-3-6-18(16)15-27/h2-12H,13-15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMKGJYUVHWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
The methoxy group at the 4-position of the benzothiazole ring distinguishes the target compound from analogs with alternative substituents. For example:
- N-[4-Cyano-5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide () replaces the benzothiazole with a pyrazole ring bearing cyano and methylpiperazine groups.
Modifications to the Sulfonamide Group
The 1,2,3,4-tetrahydroisoquinoline sulfonyl group is critical for solubility and target engagement. Comparatively:
- 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide () replaces the tetrahydroisoquinoline with a diethylsulfamoyl group.
- 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () introduces an ethoxy-ethyl-substituted benzothiazole, increasing lipophilicity and steric hindrance compared to the methoxy group in the target compound .
Spectroscopic Characterization
- IR Spectroscopy : The absence of a C=O stretch (~1660–1682 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to the target compound’s benzothiazole formation .
- NMR: The 1H-NMR of analogs (e.g., ) would show distinct aromatic proton signals for the benzothiazole (δ 7.2–8.0 ppm) and tetrahydroisoquinoline (δ 3.0–4.5 ppm for CH₂ groups) .
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